molecular formula C10H13N3 B12987947 (R)-1-(1H-indazol-4-yl)propan-2-amine

(R)-1-(1H-indazol-4-yl)propan-2-amine

Cat. No.: B12987947
M. Wt: 175.23 g/mol
InChI Key: CELMIQIKEGPXAN-SSDOTTSWSA-N
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Description

®-1-(1H-indazol-4-yl)propan-2-amine is a chiral compound featuring an indazole ring, which is a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(1H-indazol-4-yl)propan-2-amine typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

    Chiral Center Introduction: The chiral center at the propan-2-amine moiety can be introduced using chiral catalysts or starting materials.

    Final Coupling: The indazole ring is then coupled with the chiral propan-2-amine moiety under suitable reaction conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for ®-1-(1H-indazol-4-yl)propan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the indazole ring or the amine group.

    Substitution: The indazole ring can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or halogenating agents are employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the indazole ring.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(1H-indazol-4-yl)propan-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, ®-1-(1H-indazol-4-yl)propan-2-amine is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new medications.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of ®-1-(1H-indazol-4-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can engage in π-π stacking interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: A simpler analog without the chiral propan-2-amine moiety.

    2H-Indazole: Another indazole derivative with different substitution patterns.

    1-(1H-Indazol-4-yl)ethanamine: A compound with a similar structure but a different alkyl chain.

Uniqueness

®-1-(1H-indazol-4-yl)propan-2-amine is unique due to its chiral center and specific substitution pattern. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

(2R)-1-(1H-indazol-4-yl)propan-2-amine

InChI

InChI=1S/C10H13N3/c1-7(11)5-8-3-2-4-10-9(8)6-12-13-10/h2-4,6-7H,5,11H2,1H3,(H,12,13)/t7-/m1/s1

InChI Key

CELMIQIKEGPXAN-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](CC1=C2C=NNC2=CC=C1)N

Canonical SMILES

CC(CC1=C2C=NNC2=CC=C1)N

Origin of Product

United States

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